1,2,4-Trichloro-3-iodobenzene 1,2,4-Trichloro-3-iodobenzene
Brand Name: Vulcanchem
CAS No.: 38411-20-0
VCID: VC4852077
InChI: InChI=1S/C6H2Cl3I/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
SMILES: C1=CC(=C(C(=C1Cl)Cl)I)Cl
Molecular Formula: C6H2Cl3I
Molecular Weight: 307.34

1,2,4-Trichloro-3-iodobenzene

CAS No.: 38411-20-0

Cat. No.: VC4852077

Molecular Formula: C6H2Cl3I

Molecular Weight: 307.34

* For research use only. Not for human or veterinary use.

1,2,4-Trichloro-3-iodobenzene - 38411-20-0

Specification

CAS No. 38411-20-0
Molecular Formula C6H2Cl3I
Molecular Weight 307.34
IUPAC Name 1,2,4-trichloro-3-iodobenzene
Standard InChI InChI=1S/C6H2Cl3I/c7-3-1-2-4(8)6(10)5(3)9/h1-2H
Standard InChI Key OQMMMNSQFMXSBX-UHFFFAOYSA-N
SMILES C1=CC(=C(C(=C1Cl)Cl)I)Cl

Introduction

Chemical Identification and Structural Properties

Basic Identification

1,2,4-Trichloro-3-iodobenzene is a benzene derivative substituted with three chlorine atoms and one iodine atom at the 1, 2, 4, and 3 positions, respectively . Its molecular formula is C₆H₂Cl₃I, with a molar mass of 307.34 g/mol . The compound is cataloged under multiple identifiers, including HG-4762 (Combi-Blocks) and CAS 38411-20-0 . Synonyms include 2,3,6-Trichloroiodobenzene and 1,2,4-Trichloro-3-iodo-benzene .

Structural Analysis

The spatial arrangement of halogens on the benzene ring confers unique reactivity. The iodine atom at position 3 enhances electrophilic substitution potential, while chlorine atoms at positions 1, 2, and 4 stabilize the aromatic system through electron-withdrawing effects. This configuration is critical for its role in Suzuki-Miyaura cross-coupling reactions, where it acts as a key precursor for PCB synthesis .

Physicochemical Characteristics

Physical Properties

The compound exhibits a density of 2.085 ± 0.06 g/cm³ (predicted) and melts at 78–80°C . Its boiling point is estimated at 299.5 ± 35.0°C, though experimental validation is limited . These properties make it a stable solid at room temperature, suitable for storage under standard laboratory conditions .

Table 1: Physicochemical Properties of 1,2,4-Trichloro-3-iodobenzene

PropertyValueSource
Molecular FormulaC₆H₂Cl₃I
Molar Mass (g/mol)307.34
Density (g/cm³)2.085 ± 0.06
Melting Point (°C)78–80
Boiling Point (°C)299.5 ± 35.0
Storage ConditionsRoom temperature, dry, dark

Synthesis and Industrial Applications

Synthetic Pathways

1,2,4-Trichloro-3-iodobenzene is synthesized via halogenation reactions, though specific protocols are proprietary. Its primary application lies in the Suzuki-Miyaura cross-coupling with boronic acids to produce PCB congeners. For example, reaction with 2,5-dichlorobenzeneboronic acid yields PCB 95 (2,2′,3,5′,6-pentachlorobiphenyl), a neurotoxic PCB studied for its atropselective metabolism .

C6H2Cl3I+C6H4Cl2B(OH)2Pd catalystPCB 95+Byproducts\text{C}_6\text{H}_2\text{Cl}_3\text{I} + \text{C}_6\text{H}_4\text{Cl}_2\text{B(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{PCB 95} + \text{Byproducts}

Equation 1: Suzuki coupling synthesis of PCB 95 .

SupplierLocationPrice (USD/g)Minimum Order
Combi-Blocks, Inc.USA1.9–2.9100 g
Amadis Chemical Co.China0.0–0.010 metric tons
Chemlyte SolutionsChina1.9–2.9100 g

Research and Metabolic Studies

Role in PCB Metabolism Research

1,2,4-Trichloro-3-iodobenzene-derived PCBs, such as PCB 95, are metabolized by cytochrome P450 enzymes (e.g., CYP2A6) into hydroxylated metabolites (OH-PCBs) . Studies in Cyp2abfgs-null and CYP2A6-humanized mice reveal genotype-dependent differences in metabolite profiles, with female mice showing lower OH-PCB95 levels in hepatic-null models .

Analytical Detection

Gas chromatography–tandem mass spectrometry (GC–MS/MS) and liquid chromatography–high-resolution mass spectrometry (LC–HRMS) have identified 15 polar metabolites of PCB 95, including sulfated and methoxylated derivatives . These metabolites exhibit neurotoxic potential, underscoring the environmental and health risks associated with PCB exposure .

Table 3: Key Metabolites of PCB 95 Detected in Mouse Studies

Metabolite ClassExamplesDetection Method
Monohydroxylated4-OH-PCB95, 5-OH-PCB95GC–MS/MS
Dihydroxylated4,5-diOH-PCB95, Y1-95GC–MS/MS
Sulfated ConjugatesPCB95 sulfate, OH-PCB95 sulfateLC–HRMS
MethoxylatedMeO–OH-PCB95LC–HRMS

Environmental and Toxicological Implications

Persistence and Bioaccumulation

As a PCB precursor, 1,2,4-trichloro-3-iodobenzene indirectly contributes to environmental persistence. PCBs resist degradation, bioaccumulate in adipose tissue, and biomagnify through food chains . For instance, PCB 95 levels in mice adipose tissue exceed those in liver and brain by 3–5 fold .

Developmental Neurotoxicity

PCB 95 and its metabolites disrupt calcium homeostasis and protein kinase C (PKC) signaling, mechanisms linked to neurodevelopmental disorders . Atropselective enrichment of aS-PCB 95 in murine models suggests stereochemical influences on toxicity .

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